![molecular formula C18H18F3N5O B10928924 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10928924.png)
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a trifluoromethyl-substituted pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the trifluoromethyl group is incorporated using trifluoromethylation reagents under controlled conditions. The final step involves coupling the pyrazole and pyrimidine moieties through nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(3-METHOXYPHENYL)-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(3-METHOXYPHENYL)-6-(METHYL)-2-PYRIMIDINYL]AMINE: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H18F3N5O |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H18F3N5O/c1-11-7-13(26(2)25-11)10-22-17-23-15(9-16(24-17)18(19,20)21)12-5-4-6-14(8-12)27-3/h4-9H,10H2,1-3H3,(H,22,23,24) |
InChI Key |
BRSTWWZMGYDTTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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